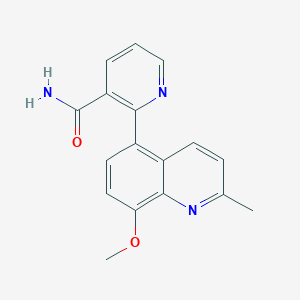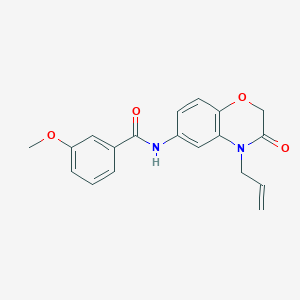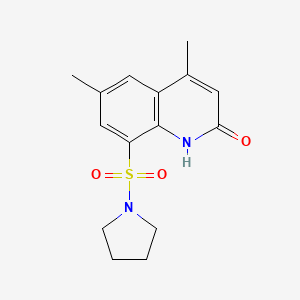![molecular formula C20H33NO6 B4919521 N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4919521.png)
N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate, commonly known as A-967079, is a selective and potent antagonist of the transient receptor potential V1 (TRPV1) ion channel. This compound was first synthesized by scientists at Abbott Laboratories in 2008 and has since been used extensively in scientific research.
Wirkmechanismus
A-967079 works by binding to the N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate ion channel and blocking its activity. This prevents the channel from responding to stimuli such as heat or inflammation, which in turn reduces the sensation of pain. A-967079 is highly selective for this compound and does not interact with other ion channels or receptors.
Biochemical and Physiological Effects:
A-967079 has been shown to reduce pain and inflammation in animal models of various conditions, including arthritis, neuropathic pain, and migraine. It has also been shown to affect thermoregulation and cardiovascular function in some studies. However, the exact physiological effects of A-967079 are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using A-967079 in lab experiments is its high selectivity for N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate, which allows researchers to study the specific effects of blocking this ion channel. However, A-967079 is relatively new and has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Zukünftige Richtungen
There are several potential future directions for research involving A-967079. One area of interest is the development of new pain medications that target N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate. Another area of research is the role of this compound in various physiological processes, such as thermoregulation and cardiovascular function. Additionally, researchers may continue to study the safety and efficacy of A-967079 in humans, with the goal of developing new treatments for pain and other conditions.
Synthesemethoden
The synthesis of A-967079 involves a series of chemical reactions starting with the condensation of 2-tert-butylphenol and ethylene oxide to form 2-(2-tert-butylphenoxy)ethanol. This compound is then reacted with 1-bromobutane to form N-(2-(2-(2-tert-butylphenoxy)ethoxy)ethyl)butan-1-amine. Finally, this compound is reacted with oxalic acid to form the oxalate salt of A-967079.
Wissenschaftliche Forschungsanwendungen
A-967079 has been extensively used in scientific research to study the function of the N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate ion channel. This channel is involved in the sensation of pain, heat, and inflammation, making it a target for the development of new pain medications. A-967079 has also been used to study the role of this compound in other physiological processes, such as thermoregulation and cardiovascular function.
Eigenschaften
IUPAC Name |
N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.C2H2O4/c1-5-6-11-19-12-13-20-14-15-21-17-10-8-7-9-16(17)18(2,3)4;3-1(4)2(5)6/h7-10,19H,5-6,11-15H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWVYQFXGKYDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=CC=C1C(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4919450.png)

![3-[(2-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4919470.png)
![4-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4919478.png)

![N-(2-methoxybenzyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4919488.png)
![3-phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4919498.png)

methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B4919507.png)
![3,5-bis[(3-carboxypropanoyl)amino]benzoic acid](/img/structure/B4919514.png)
![N-[1-(1-{2-[4-(methylthio)phenyl]acetyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4919528.png)
![2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B4919548.png)
![2-[(2-methylbenzoyl)amino]-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4919556.png)
